molecular formula C12H24O3 B14586223 acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol CAS No. 61476-73-1

acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol

Cat. No.: B14586223
CAS No.: 61476-73-1
M. Wt: 216.32 g/mol
InChI Key: UYFYNVHHHDUGAS-PPHPATTJSA-N
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Description

Acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol is a compound that combines the properties of acetic acid and a terpene alcohol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely known for its use in vinegar. The compound (3S)-3,7-dimethyloct-6-en-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. This combination results in a compound with unique properties and applications in various fields.

Chemical Reactions Analysis

Types of Reactions: Acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to carbon dioxide and water or reduced to ethanol. In substitution reactions, acetic acid can react with alcohols to form esters.

(3S)-3,7-dimethyloct-6-en-3-ol can undergo oxidation to form linalool oxide or reduction to form tetrahydrolinalool . It can also participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions: Common reagents for the oxidation of acetic acid include potassium permanganate and chromium trioxide . For reduction reactions, hydrogen gas and catalysts such as palladium on carbon are used. Substitution reactions often involve alcohols and acids under acidic conditions.

For (3S)-3,7-dimethyloct-6-en-3-ol, common reagents for oxidation include ozone and hydrogen peroxide . Reduction reactions typically use hydrogen gas and catalysts like palladium on carbon. Substitution reactions involve reagents such as acetic anhydride and sulfuric acid.

Major Products Formed: The major products formed from the oxidation of acetic acid are carbon dioxide and water . Reduction reactions yield ethanol, while substitution reactions produce esters such as ethyl acetate.

For (3S)-3,7-dimethyloct-6-en-3-ol, oxidation reactions produce linalool oxide, and reduction reactions yield tetrahydrolinalool . Substitution reactions can form esters like linalyl acetate.

Properties

CAS No.

61476-73-1

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol

InChI

InChI=1S/C10H20O.C2H4O2/c1-5-10(4,11)8-6-7-9(2)3;1-2(3)4/h7,11H,5-6,8H2,1-4H3;1H3,(H,3,4)/t10-;/m0./s1

InChI Key

UYFYNVHHHDUGAS-PPHPATTJSA-N

Isomeric SMILES

CC[C@@](C)(CCC=C(C)C)O.CC(=O)O

Canonical SMILES

CCC(C)(CCC=C(C)C)O.CC(=O)O

Origin of Product

United States

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